2,4,4-trimethylhexan-3-ol

Description

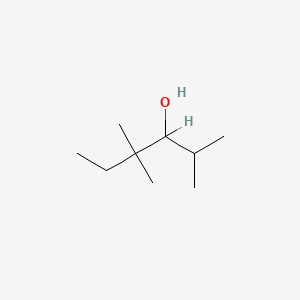

Structure

3D Structure

Properties

IUPAC Name |

2,4,4-trimethylhexan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-6-9(4,5)8(10)7(2)3/h7-8,10H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIVDRVTPZNRDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(C(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334892 | |

| Record name | 2,4,4-TRIMETHYL-3-HEXANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66793-92-8 | |

| Record name | 2,4,4-TRIMETHYL-3-HEXANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Complexities in Nomenclature and Stereochemical Analysis of 2,4,4 Trimethylhexan 3 Ol

Systematic IUPAC Naming Conventions and Challenges in Highly Branched Structures

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic set of rules for naming organic compounds to ensure that each distinct compound has a unique and unambiguous name. msu.edu For alkanols, the name is derived from the parent alkane, with the "-e" ending replaced by "-ol" to denote the hydroxyl (-OH) functional group. savemyexams.com The carbon chain is numbered to give the hydroxyl group the lowest possible locant. ausetute.com.au

In the case of 2,4,4-trimethylhexan-3-ol, the IUPAC name is determined as follows:

Identify the longest continuous carbon chain containing the hydroxyl group: The longest chain consists of six carbon atoms, making the parent alkane "hexane". ausetute.com.au

Identify the principal functional group: The presence of a hydroxyl group makes it a hexanol. savemyexams.com

Number the parent chain: Numbering from the end that gives the hydroxyl group the lower number, the -OH group is on carbon 3. ausetute.com.au

Identify and number the substituents: There are three methyl (-CH3) groups. Two are on carbon 4, and one is on carbon 2. ausetute.com.au

Assemble the name: The substituents are listed alphabetically (in this case, all are methyl) and their positions are indicated by numbers. The final IUPAC name is This compound . nih.gov

Highly branched structures can present challenges in IUPAC nomenclature. Difficulties can arise in correctly identifying the longest carbon chain, especially when multiple chains of equal length exist, and in properly numbering the chain to give the principal functional group and then substituents the lowest possible locants. ucc.edu.ghresearchgate.net

Exploration of Constitutional Isomers within the Trimethylhexanol (B73689) Family for Comparative Study

Constitutional isomers are compounds that have the same molecular formula but different connectivity of atoms. saskoer.ca For this compound (C9H20O), there are numerous constitutional isomers within the trimethylhexanol family. These isomers differ in the positions of the methyl groups and the hydroxyl group on the hexane (B92381) backbone. A comparative study of these isomers highlights how structural variations influence their physical and chemical properties.

| Isomer Name | Molecular Formula | Key Structural Difference from this compound | PubChem CID |

| 2,2,3-Trimethylhexan-3-ol | C9H20O | Methyl groups at C2, C2, and C3; hydroxyl at C3. nist.gov | 5340-41-0 |

| 2,2,4-Trimethylhexan-3-ol | C9H20O | Methyl groups at C2, C2, and C4; hydroxyl at C3. nih.gov | 19973858 |

| 2,3,4-Trimethylhexan-2-ol | C9H20O | Methyl groups at C2, C3, and C4; hydroxyl at C2. molport.com | --- |

| 3,5,5-Trimethylhexan-1-ol | C9H20O | Methyl groups at C3, C5, and C5; hydroxyl at C1. wikipedia.orgnih.gov | 18938 |

The branching in these isomers affects properties like boiling point and solubility. Generally, increased branching leads to a lower boiling point compared to less branched isomers due to reduced van der Waals forces.

Stereochemical Elucidation of this compound

Stereochemistry is the study of the three-dimensional arrangement of atoms in molecules. This compound possesses chiral centers, leading to the existence of stereoisomers.

A chiral center, or stereocenter, is a carbon atom bonded to four different groups. varsitytutors.com In this compound, there are two such centers:

Carbon 2 (C2): This carbon is bonded to a hydrogen atom, a methyl group, a hydroxyl-bearing carbon (C3), and an ethyl group attached to a dimethylated carbon (part of the C4-C6 chain).

Carbon 3 (C3): This carbon is bonded to a hydroxyl group, a hydrogen atom, the C2 carbon with its attached groups, and the C4 carbon which is a quaternary center.

The presence of two chiral centers means that a maximum of 2^n = 2^2 = 4 stereoisomers can exist for this compound. varsitytutors.com

The absolute configuration of a chiral center is assigned as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog priority rules. youtube.com The four groups attached to the chiral center are ranked by atomic number. With the lowest priority group pointing away, the direction from the highest to the second-highest to the third-highest priority group is determined. A clockwise direction corresponds to R, and a counter-clockwise direction corresponds to S. youtube.com

For this compound, the four possible stereoisomers are:

(2R, 3R)-2,4,4-trimethylhexan-3-ol

(2S, 3S)-2,4,4-trimethylhexan-3-ol

(2R, 3S)-2,4,4-trimethylhexan-3-ol

(2S, 3R)-2,4,4-trimethylhexan-3-ol

Stereoisomers can be classified as either enantiomers or diastereomers. masterorganicchemistry.com

Enantiomers are non-superimposable mirror images of each other. masterorganicchemistry.com For this compound, the enantiomeric pairs are (2R, 3R) and (2S, 3S), and (2R, 3S) and (2S, 3R). Enantiomers have identical physical properties except for the direction in which they rotate plane-polarized light. jackwestin.com

Diastereomers are stereoisomers that are not mirror images of each other. saskoer.ca This occurs when some, but not all, of the chiral centers are inverted between two stereoisomers. libretexts.org For example, (2R, 3R)-2,4,4-trimethylhexan-3-ol is a diastereomer of (2R, 3S)-2,4,4-trimethylhexan-3-ol and (2S, 3R)-2,4,4-trimethylhexan-3-ol. Diastereomers have different physical properties, such as melting points, boiling points, and solubilities. libretexts.org

| Stereoisomer Pair | Relationship |

| (2R, 3R) and (2S, 3S) | Enantiomers |

| (2R, 3S) and (2S, 3R) | Enantiomers |

| (2R, 3R) and (2R, 3S) | Diastereomers |

| (2R, 3R) and (2S, 3R) | Diastereomers |

| (2S, 3S) and (2R, 3S) | Diastereomers |

| (2S, 3S) and (2S, 3R) | Diastereomers |

The separation of stereoisomers, a process known as resolution, is a critical aspect of stereochemistry.

Separation of Enantiomers: Since enantiomers have identical physical properties, their separation is challenging. jackwestin.com A common method involves converting the racemic mixture of enantiomers into a mixture of diastereomers by reacting it with a single enantiomer of a chiral resolving agent. libretexts.org For an alcohol like this compound, this can be achieved by esterification with a chiral carboxylic acid. jackwestin.com The resulting diastereomeric esters have different physical properties and can be separated by techniques like fractional crystallization or chromatography. libretexts.orggoogle.com After separation, the individual esters can be hydrolyzed to yield the pure enantiomers of the alcohol. libretexts.org

Separation of Diastereomers: Diastereomers have different physical properties and can therefore be separated by conventional laboratory techniques such as fractional distillation, crystallization, or chromatography. google.com

Characterization: Once separated, the stereoisomers can be characterized using various analytical techniques.

Polarimetry: Measures the optical rotation of plane-polarized light, which is a characteristic property of chiral molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR spectra of enantiomers are identical, the use of a chiral derivatizing agent can convert them into diastereomers, which will exhibit different NMR spectra. ntu.edu.sg

Chiral Chromatography: Techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase can be used to separate and quantify stereoisomers. ntu.edu.sgdiva-portal.org The different interactions between the enantiomers and the chiral stationary phase lead to different retention times. ntu.edu.sg

Synthetic Strategies and Mechanistic Pathways for 2,4,4 Trimethylhexan 3 Ol

Direct Synthesis Approaches and Optimized Reaction Conditions

Direct synthesis methods for 2,4,4-trimethylhexan-3-ol primarily involve the formation of the alcohol functionality from a corresponding carbonyl compound or the saturation of a precursor already containing the hydroxyl group.

Carbonyl Reduction Methodologies for Hexanol Scaffold Formation

The most straightforward route to this compound is the reduction of its corresponding ketone, 2,4,4-trimethylhexan-3-one. This transformation focuses on the conversion of the carbonyl group to a hydroxyl group. The choice of reducing agent is critical and is often determined by factors such as cost, selectivity, and reaction conditions.

Commonly employed reducing agents include metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is often preferred due to its milder nature and compatibility with protic solvents like ethanol (B145695) or methanol (B129727), which can simplify the reaction setup. googleapis.com For instance, a typical procedure would involve dissolving the ketone in a mixture of methanol and water, followed by the controlled addition of NaBH₄ at a reduced temperature (e.g., 0-5 °C) to manage the exothermic reaction. googleapis.com LiAlH₄ is a more powerful reducing agent, capable of reducing a wider range of functional groups, but it reacts violently with protic solvents and requires anhydrous conditions, typically using ethers like diethyl ether or tetrahydrofuran (B95107) (THF).

| Reagent | Typical Solvents | Key Characteristics |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | Milder reagent, safer to handle, compatible with protic solvents. googleapis.com |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | Very powerful reagent, reacts with most polar functional groups, requires strict anhydrous conditions. evitachem.com |

Catalytic Hydrogenation Routes for Alkenyl/Alkynyl Precursors

Catalytic hydrogenation offers another direct pathway, involving the reduction of a double or triple bond in a precursor molecule that already contains the alcohol moiety. For example, an unsaturated alcohol like 2,4,4-trimethylhex-1-en-3-ol could be hydrogenated to yield the target saturated alcohol. This method is highly efficient and is a cornerstone of industrial synthesis due to its atom economy.

The process typically involves reacting the unsaturated precursor with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. googleapis.com Common heterogeneous catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel. googleapis.com The choice of catalyst and reaction conditions (temperature, pressure) can be optimized to ensure complete saturation of the carbon-carbon multiple bonds without affecting the alcohol functional group. For example, a patent describing the synthesis of similar trimethylalkanols details the use of Raney Ni in methanol under a hydrogen atmosphere at elevated temperature and pressure to achieve high yields. googleapis.com

Advanced Methods for Stereoselective Synthesis

The structure of this compound contains two chiral centers at positions C2 and C3, meaning it can exist as four possible stereoisomers. The synthesis of a single, optically pure stereoisomer requires advanced stereoselective methods.

One major strategy is the asymmetric reduction of the prochiral ketone, 2,4,4-trimethylhexan-3-one. This can be achieved using chiral catalysts, such as those developed for Noyori asymmetric hydrogenation, which often employ ruthenium catalysts with chiral ligands like BINAP. smolecule.com Another approach is the use of stoichiometric chiral reducing agents, like the Corey-Bakshi-Shibata (CBS) catalysts, which utilize a chiral oxazaborolidine to direct the hydride attack from a specific face of the carbonyl group.

Alternatively, chiral auxiliaries can be employed. The SAMP/RAMP hydrazone method, for example, could be used to synthesize a specific enantiomer of the ketone precursor. researchgate.net This chiral ketone can then be reduced in a diastereoselective manner, where the existing stereocenter directs the approach of the reducing agent to create the second stereocenter with a predictable configuration. researchgate.net Modern methods involving photocatalytic C-H functionalization with tunable chiral catalysts also represent a frontier for creating such complex chiral molecules from simpler hydrocarbon feedstocks. core.ac.uk

Multistep Synthetic Sequences and Design of Key Intermediates

Beyond direct conversions, multistep sequences are often necessary to construct the carbon skeleton of this compound from simpler, more readily available starting materials. A key strategy in such sequences is the Grignard reaction, a powerful tool for carbon-carbon bond formation. organic-chemistry.org

A logical retrosynthetic disconnection of this compound at the C2-C3 bond suggests a reaction between an isopropyl Grignard reagent (isopropylmagnesium bromide) and 2,2-dimethylbutanal. The synthesis would proceed as follows:

Preparation of the Grignard Reagent : Isopropyl bromide is reacted with magnesium metal in anhydrous ether to form isopropylmagnesium bromide.

Grignard Addition : The prepared Grignard reagent is added to a solution of 2,2-dimethylbutanal. The nucleophilic isopropyl group attacks the electrophilic carbonyl carbon. organic-chemistry.org

Aqueous Workup : The resulting magnesium alkoxide intermediate is hydrolyzed with a weak acid (e.g., aqueous ammonium (B1175870) chloride) to yield the final product, this compound.

Another multistep approach focuses on first building the precursor ketone. A sequence described in patent literature for analogous compounds starts with alkenes. googleapis.com For example, a process could be envisioned starting from 2,3-dimethyl-1-butene (B117154) via a sequence of acylation (e.g., Friedel-Crafts acylation) to introduce the appropriate acyl group, followed by hydrogenation and carbonyl reduction to arrive at the final alcohol. googleapis.com

Investigation of Formation Mechanisms in Complex Organic Transformations

The chemical this compound may also be formed as a product within more complex reaction mixtures, often through rearrangement pathways or condensation reactions.

Rearrangement Processes : Carbocation rearrangements are a common source of complex product mixtures in acid-catalyzed reactions. For instance, the treatment of a different C9 alcohol, such as one with a neopentyl-like structure, with a strong acid (e.g., HBr or H₂SO₄) could lead to the formation of a secondary carbocation. This intermediate could then undergo a hydride or methyl shift to form a more stable tertiary carbocation, which upon hydration, could potentially lead to this compound or one of its isomers. scribd.comdoubtnut.com The stability of the resulting carbocation is a significant driving force for such rearrangements. scribd.com

Aldol (B89426) Condensations : In the base-catalyzed self-condensation of simple ketones like acetone, a complex cascade of aldol additions, aldol condensations, and subsequent reactions occurs. mdpi.com While the primary products are well-known compounds like diacetone alcohol and isophorone, the reaction mixture can contain numerous other higher-order condensation products. It is conceivable that under certain conditions, a series of aldol-type reactions followed by reduction or rearrangement steps could lead to the formation of the C9 skeleton of this compound, although likely as a minor component in a complex mixture.

Industrial Synthesis Paradigms and Process Optimization Studies

For the industrial-scale production of this compound, economic viability, efficiency, and safety are paramount. The most likely candidates for industrial synthesis are the direct reduction of the corresponding ketone or the catalytic hydrogenation of an unsaturated precursor. googleapis.com

Process optimization would focus on several key areas:

Catalyst Selection : For hydrogenation, heterogeneous catalysts like Raney Nickel or Pd/C are preferred as they can be easily separated from the product mixture by filtration, simplifying downstream processing and allowing for catalyst recycling. googleapis.com

Reaction Conditions : Temperature, pressure, and solvent choice would be meticulously optimized to maximize the reaction rate and yield while minimizing energy consumption and the formation of byproducts.

Feedstock : The synthesis of the ketone or unsaturated precursor would need to be from inexpensive and abundant chemical feedstocks. The multi-step synthesis starting from alkenes like 2,3-dimethylbutene, as alluded to in patent literature, is an example of using common petrochemical starting materials. googleapis.com

Purification : Distillation is a common method for purifying liquid organic compounds. Given the branched nature of this compound, which affects its boiling point relative to other isomers, fractional distillation would be a critical final step to achieve high purity.

Reactivity Profile and Functional Group Transformations of 2,4,4 Trimethylhexan 3 Ol

Reduction Chemistry: Pathways to Saturated Hydrocarbons and Analogues

The conversion of an alcohol to its corresponding alkane is a reduction process known as deoxygenation. The direct reduction of the hydroxyl group is not feasible with standard hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Instead, the hydroxyl group must first be converted into a better leaving group or a reactive intermediate.

For tertiary alcohols like 2,4,4-trimethylhexan-3-ol, several deoxygenation strategies exist:

Ionic Pathways: One method involves the use of a combination of sodium borohydride, trimethylsilyl (B98337) chloride (TMSCl), and potassium iodide (KI). This system generates trimethylsilane (B1584522) and trimethylsilyl iodide in situ, which facilitates the deoxygenation of tertiary alcohols that can form stable carbocation intermediates. elsevierpure.com

Radical Deoxygenation (Barton-McCombie Reaction): A classic method for deoxygenating alcohols involves the Barton-McCombie reaction. wikipedia.org In this process, the alcohol is first converted to a thiocarbonyl derivative, such as a xanthate ester. This derivative is then treated with a radical initiator (like AIBN) and a radical source, typically tributyltin hydride (Bu₃SnH), which propagates a radical chain reaction that cleaves the C-O bond and replaces it with a C-H bond. wikipedia.org

Other Radical Methods: Alternative methods avoid the use of toxic tin compounds. For example, trifluoroacetate (B77799) esters of tertiary alcohols can be deoxygenated using diphenylsilane (B1312307) (Ph₂SiH₂) in the presence of a radical initiator. researchgate.net

These methods provide pathways to synthesize the saturated hydrocarbon analogue, 2,4,4-trimethylhexane, from this compound.

| Deoxygenation Method | Key Reagents | Intermediate | Mechanism Type |

| Silane-Iodide Method | NaBH₄, TMSCl, KI | Carbocation | Ionic |

| Barton-McCombie | 1. NaH, CS₂; 2. Bu₃SnH, AIBN | Xanthate Ester | Radical |

| Silane-Based Radical | 1. TFAA; 2. Ph₂SiH₂, (tBuO)₂ | Trifluoroacetate Ester | Radical |

Nucleophilic Substitution Reactions at the Hydroxyl Group: Mechanisms and Product Distributions

The hydroxyl group of an alcohol is a poor leaving group. For nucleophilic substitution to occur, it must first be protonated by a strong acid to form an alkyloxonium ion, which has a much better leaving group (a neutral water molecule). quora.com

Due to the sterically hindered tertiary nature of the carbinol carbon in this compound, nucleophilic substitution proceeds exclusively through the Sₙ1 (Substitution, Nucleophilic, Unimolecular) mechanism. masterorganicchemistry.comyoutube.com The Sₙ2 pathway is completely disfavored as the bulky alkyl groups prevent the backside attack required for that mechanism.

The Sₙ1 mechanism for this compound involves two main steps:

Formation of a Carbocation: The protonated alcohol loses a molecule of water in the slow, rate-determining step to form a relatively stable tertiary carbocation (the 2,4,4-trimethylhexan-3-yl cation). masterorganicchemistry.com

Nucleophilic Attack: A nucleophile attacks the planar carbocation. This attack can occur from either face of the carbocation, which would lead to a racemic mixture of products if the starting material were chiral. masterorganicchemistry.comyoutube.com

| Feature | Sₙ1 Mechanism for this compound |

| Substrate | Tertiary, sterically hindered |

| Rate Law | Rate = k[Alcohol] |

| Mechanism | Two-step (loss of leaving group, then nucleophilic attack) |

| Intermediate | Tertiary carbocation |

| Stereochemistry | Racemization (attack from either face of planar carbocation) |

| Favored by | Protic solvents, stable carbocation formation |

Dehydration and Elimination Reactions: Regio- and Stereoselectivity of Alkene Formation

When this compound is heated in the presence of a strong, non-nucleophilic acid such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), it undergoes dehydration to form alkenes. libretexts.org This reaction is an E1 (Elimination, Unimolecular) reaction, which proceeds through the same tertiary carbocation intermediate formed in the Sₙ1 reaction. wikipedia.orgquora.com

The mechanism involves:

Protonation of the hydroxyl group.

Loss of water to form the 2,4,4-trimethylhexan-3-yl carbocation.

A weak base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, forming a π-bond.

The regioselectivity of the elimination is governed by Zaitsev's rule , which predicts that the major product will be the most substituted (and thus most stable) alkene. wikipedia.org For the 2,4,4-trimethylhexan-3-yl cation, there are protons on two adjacent carbon atoms (C2 and the methyl group at C2) that can be removed. Removal of a proton from C2 would lead to a more substituted alkene than removal from the methyl group.

The potential alkene products are:

2,4,4-Trimethylhex-2-ene: (Major product) Formed by removal of a proton from C2. This is a tetrasubstituted alkene.

2-Methyl-4,4-dimethylhex-2-ene: This name is incorrect. Let's re-evaluate the adjacent carbons. The carbocation is at C3. Adjacent carbons are C2 and C4. C4 has no hydrogens. C2 has one hydrogen. The isopropyl group attached to C3 also has a hydrogen. Let's correct the structure based on the IUPAC name: this compound is CH₃CH₂(C(CH₃)₂)CH(OH)CH(CH₃)CH₃.

Proton removal from C2 (a methine carbon) leads to 2,4,4-trimethylhex-3-ene . This is a tetrasubstituted alkene.

Proton removal from the methyl group of the C2-isopropyl group is not possible.

Proton removal from the ethyl group at C5 is not adjacent.

Therefore, only one major regioisomer is expected, although E/Z isomers are possible.

| Product Name | Structure | Alkene Substitution | Predicted Yield |

| 2,4,4-Trimethylhex-3-ene | CH₃CH=C(C(CH₃)₃)CH(CH₃)CH₃ | Tetrasubstituted | Major |

(Note: Stereoisomers (E/Z) of the major product are possible)

Molecular Rearrangements under Catalytic or Extreme Conditions

Carbocation intermediates, such as the one formed during Sₙ1 and E1 reactions of this compound, are susceptible to molecular rearrangements. libretexts.org These rearrangements, typically 1,2-hydride or 1,2-alkyl shifts, occur if they lead to the formation of a more stable carbocation. youtube.comstudy.com

The initial carbocation formed from this compound is the tertiary 2,4,4-trimethylhexan-3-yl cation. Let's analyze its potential for rearrangement:

Hydride Shift: A 1,2-hydride shift from the adjacent C2 position would result in a secondary carbocation. This is an energetically unfavorable process and is unlikely to occur.

Alkyl (Methyl) Shift: A 1,2-methyl shift from the C4 position would involve moving a methyl group from C4 to C3. This would transform the initial tertiary carbocation into a different tertiary carbocation (the 3,4-dimethylhexan-4-yl cation). While this does not increase the substitution of the carbocation, such rearrangements can sometimes be driven by factors like relief of steric strain.

If a rearrangement were to occur, it would lead to a different set of alkene and substitution products derived from the new carbocation structure. For example, elimination from the rearranged 3,4-dimethylhexan-4-yl cation would yield a different set of isomeric alkenes. The extent to which rearrangement occurs depends on the reaction conditions, such as temperature and the nature of the solvent and acid catalyst.

Derivatization Strategies for Advanced Chemical Synthesis and Functional Materials

The hydroxyl group of this compound is a versatile handle for chemical modification, allowing for its derivatization into various compounds for use in synthesis or as building blocks for functional materials.

Key derivatization strategies include:

Esterification: Reaction with carboxylic acids, acyl chlorides, or anhydrides yields esters. The bulky nature of the tertiary alcohol can slow the reaction rate. These esters may find applications as specialty plasticizers, lubricants, or fragrance components.

Ether Formation: While the Williamson ether synthesis is inefficient for tertiary alcohols due to competing elimination reactions, ethers can be formed under acidic conditions via reaction with other alcohols or addition to alkenes.

Conversion to Alkyl Halides: As described in section 4.3, reaction with hydrohalic acids (e.g., HCl, HBr) converts the alcohol to the corresponding tertiary alkyl halide, a valuable intermediate for further synthetic transformations.

Polymer Synthesis: The alcohol can be converted into a monomer and incorporated into polymers. For example, esterification with acrylic acid or methacrylic acid would yield 2,4,4-trimethylhexan-3-yl (meth)acrylate. Polymerizing this monomer could produce polymers with unique properties, such as high thermal stability or specific solubility characteristics, imparted by the bulky, hydrophobic side chain. Such polymers could be used in coatings, adhesives, or other advanced materials. researchgate.netmdpi.comrsc.org

| Derivative Type | Reagents | Functional Group | Potential Application |

| Ester | Carboxylic Acid (acid catalyst) or Acyl Chloride | -O-C(=O)R | Lubricants, Fragrances |

| Alkyl Halide | Concentrated HX | -Cl, -Br | Synthetic Intermediate |

| Acrylate Monomer | Acryloyl Chloride | -O-C(=O)CH=CH₂ | Polymer Synthesis |

| Silyl Ether | R₃SiCl, Base | -O-SiR₃ | Protecting Group |

Environmental Dynamics and Degradation of this compound

The environmental fate of a chemical compound is dictated by a complex interplay of its physical and chemical properties with various environmental compartments. For this compound, a branched-chain secondary alcohol, understanding its distribution, transformation, and persistence is crucial for a comprehensive environmental assessment. While specific experimental data for this compound are scarce, its behavior can be inferred from established scientific principles and studies on structurally similar alcohols and volatile organic compounds (VOCs).

Emerging Research Frontiers and Academic Applications of 2,4,4 Trimethylhexan 3 Ol

Utilization as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

The concept of using chiral molecules to control the stereochemical outcome of a reaction is a cornerstone of modern organic synthesis. Chiral auxiliaries are temporarily incorporated into a substrate to direct the formation of a specific stereoisomer. Similarly, chiral ligands are crucial components of metal-based catalysts used in a vast array of asymmetric transformations. A comprehensive search of scientific databases and chemical literature did not yield any specific studies where 2,4,4-trimethylhexan-3-ol has been employed as a chiral auxiliary or as a precursor for the synthesis of chiral ligands. The structural features of this compound, including its stereogenic center at the hydroxyl-bearing carbon, theoretically allow for its consideration in such roles. However, without experimental data, any discussion of its effectiveness in inducing asymmetry in chemical reactions remains purely speculative.

Role in the Development of Novel Organic Reactions and Synthetic Methodologies

The discovery and development of new organic reactions and synthetic methodologies are fundamental to advancing the field of chemistry. These innovations often rely on the unique reactivity of specific functional groups or molecular scaffolds. There is currently no available research in peer-reviewed journals that describes the use of this compound as a key component in the development of novel organic reactions. Its potential reactivity, dictated by the secondary alcohol and the sterically hindered environment created by the trimethylhexane backbone, could theoretically be explored in reactions such as oxidations, esterifications, or as a bulky nucleophile. However, the absence of published research in this area means that its contributions to new synthetic methodologies have not been established.

Exploration in Sustainable Chemistry and Green Synthesis Initiatives

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This includes the use of renewable feedstocks, atom-economical reactions, and environmentally benign solvents. An extensive literature search did not uncover any studies that investigate this compound within the context of sustainable chemistry or green synthesis. Research in this area would typically involve assessing its lifecycle, its potential derivation from renewable sources, its biodegradability, and its performance as a green solvent or reagent. Without such studies, its environmental footprint and potential benefits in sustainable chemical processes remain unknown.

Function as a Building Block in Complex Molecular Architectures and Polymer Science

Complex molecular architectures and polymers with tailored properties are constructed from smaller, well-defined building blocks or monomers. The unique structural characteristics of a building block can significantly influence the properties of the final material. There is a lack of available scientific literature or patents that describe the use of this compound as a monomer or building block in the synthesis of complex molecules or polymers. Its potential incorporation into polyester (B1180765) or polyurethane backbones, for instance, could be envisioned, but without experimental validation, its impact on polymer properties such as thermal stability, crystallinity, and mechanical strength cannot be determined.

Advanced Spectroscopic Characterization Techniques for Structural and Dynamic Studies

Advanced spectroscopic techniques, including multidimensional NMR, X-ray crystallography, and various forms of mass spectrometry, are essential for the detailed structural and dynamic analysis of chemical compounds. While basic spectroscopic data for this compound likely exists in chemical databases, there are no published in-depth studies that utilize advanced spectroscopic methods to investigate its conformational dynamics, intermolecular interactions, or other complex structural features. Such studies would be foundational for understanding its potential behavior in the more advanced applications discussed above.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4,4-trimethylhexan-3-ol in laboratory settings?

- Methodological Answer : The compound can be synthesized via reduction of 2,4,4-trimethylhexan-3-one using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0–25°C. Alternatively, catalytic hydrogenation with palladium on carbon (Pd/C) under H₂ pressure (1–3 atm) at 50–80°C yields the alcohol. NaBH₄ typically achieves 70–85% yield, while Pd/C offers higher purity (>95%) due to reduced byproduct formation .

Q. How can researchers confirm the structure of this compound using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key signals include:

- ¹H NMR : A triplet at δ 1.2–1.4 ppm (C3-OH proton), a multiplet at δ 1.5–1.7 ppm (C4 methyl groups), and a singlet for the C2 methyl group.

- ¹³C NMR : A peak at δ 70–75 ppm for the hydroxyl-bearing carbon (C3). Gas Chromatography-Mass Spectrometry (GC-MS) can corroborate molecular weight (C₉H₂₀O, m/z 144.2) .

Q. What safety protocols are essential for handling this compound in laboratory experiments?

- Methodological Answer : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation or skin contact. Store in airtight containers away from oxidizers (e.g., KMnO₄). In case of exposure, rinse skin with water for 15 minutes and seek medical attention for eye contact .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for catalytic hydrogenation of 2,4,4-trimethylhexan-3-one?

- Methodological Answer : Discrepancies often arise from catalyst loading (e.g., 5–10% Pd/C) or H₂ pressure variations. Systematic optimization studies using Design of Experiments (DoE) can identify optimal conditions. For example, a 2024 study found 98% yield at 10% Pd/C, 80°C, and 3 atm H₂, whereas lower pressures (1 atm) reduced yields to 75% .

Q. What strategies improve selectivity in oxidation reactions of this compound to avoid over-oxidation?

- Methodological Answer : Controlled oxidation with pyridinium chlorochromate (PCC) in dichloromethane at 0°C selectively generates 2,4,4-trimethylhexan-3-one. Over-oxidation to carboxylic acids occurs with stronger agents like KMnO₄. Kinetic monitoring via FT-IR or in-situ GC-MS helps terminate reactions at the ketone stage .

Q. How does the branching pattern of this compound influence its biological activity in model organisms?

- Methodological Answer : In vitro assays using Drosophila melanogaster revealed that the C4 methyl groups enhance lipid solubility, increasing interaction with pheromone receptors. Comparative studies with 4-methylhexan-3-ol (linear analog) showed 30% lower activity, highlighting steric effects of branching .

Q. What advanced techniques are required to characterize stereochemical impurities in synthesized this compound?

- Methodological Answer : Chiral High-Performance Liquid Chromatography (HPLC) with a cellulose-based column resolves enantiomers. X-ray crystallography of derivatives (e.g., 3-bromo-2,4,4-trimethylhexane) confirms absolute configuration. Computational modeling (DFT) predicts energy barriers for stereoisomer interconversion .

Research Design & Data Analysis

Q. How to design experiments to assess the solvent efficacy of this compound in organic reactions?

- Methodological Answer : Compare reaction rates and yields in this compound versus common solvents (e.g., THF, ethanol) for SN2 reactions. Control variables include temperature, concentration, and substrate solubility. Data analysis via Arrhenius plots quantifies solvent effects on activation energy .

Q. What statistical methods are recommended for analyzing toxicity data of this compound in aquatic models?

- Methodological Answer : Use probit analysis for LC₅₀ determination in Daphnia magna. Multivariate regression accounts for variables like pH and temperature. A 2023 study reported LC₅₀ = 120 mg/L (95% CI: 110–130 mg/L), with significant correlation to lipid content (R² = 0.89) .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.